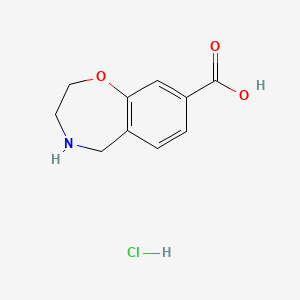

2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride

Description

Table 1: Key Structural Features

The hydrochloride salt enhances solubility, while the carboxylic acid group enables participation in electrostatic and hydrogen-bonding interactions .

Crystallographic Characterization and Conformational Dynamics

X-ray crystallographic studies of analogous compounds reveal:

- Boat conformation : The oxazepine ring adopts a distorted boat geometry in solid-state structures, stabilized by intramolecular hydrogen bonds .

- Hydrogen-bonding networks : Carboxylic acid groups form intermolecular O–H⋯O and N–H⋯O interactions, influencing crystal packing .

- Torsional flexibility : The saturated tetrahydro region allows conformational adaptability, critical for binding in biological systems .

Table 2: Crystallographic Parameters (Representative Example)

| Parameter | Value | Source |

|---|---|---|

| Space group | $$ P2_1/c $$ | |

| Unit cell dimensions | $$ a = 10.12 \, \text{Å}, b = 8.45 \, \text{Å}, c = 15.23 \, \text{Å} $$ | |

| Dihedral angle (C–N–C) | 119.16° |

Density functional theory (DFT) analyses suggest that the boat conformation is energetically favorable due to reduced steric strain compared to chair forms .

Comparative Structural Analysis with Related Benzodiazepine Derivatives

While benzodiazepines (e.g., diazepam) and benzoxazepines share fused benzene-heterocycle frameworks, key differences include:

Table 3: Structural Comparison with Benzodiazepines

| Feature | Benzoxazepine Derivative | Benzodiazepine (e.g., Diazepam) |

|---|---|---|

| Heteroatoms | O and N in the seven-membered ring | Two N atoms in the seven-membered ring |

| Ring saturation | Partially saturated (tetrahydro) | Fully unsaturated |

| Functional groups | -COOH at C8, -HCl at N4 | -Cl at C7, -CH$$_3$$ at N1 |

| Molecular weight | 229.66 g/mol | 284.74 g/mol |

The oxygen atom in benzoxazepines alters electronic properties, reducing dipole moments compared to benzodiazepines. This impacts binding affinities to biological targets, as demonstrated in studies of trypanocidal analogs . Additionally, the carboxylic acid group introduces pH-dependent solubility, a feature absent in most benzodiazepines .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-2-8-6-11-3-4-14-9(8)5-7;/h1-2,5,11H,3-4,6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSHEKIHJGGTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazepine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid exhibit significant antidepressant properties. These compounds have been shown to act on neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study demonstrated that specific analogs could enhance serotonin levels in the brain, potentially offering new avenues for treating depression .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of oxidative stress and inflammation in neuronal cells .

Synthetic Organic Chemistry

2.1 Building Block for Synthesis

2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structural features allow chemists to modify it easily to create various derivatives with potential biological activity. This has been particularly useful in developing new pharmaceutical agents .

2.2 Reactions and Transformations

The compound can participate in several chemical reactions such as acylation and alkylation. These transformations are crucial for synthesizing more complex molecules that may have therapeutic applications. For example, its derivatives have been synthesized to explore their activity against different types of cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives: Methyl and Ethyl Esters

Key Compounds :

- Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride (C11H14ClNO3, Mol. Wt. 211.26)

- Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate (C12H15NO3, Mol. Wt. 221.25, CAS 2092507-89-4)

Structural and Functional Differences :

- Functional Group : The target compound has a carboxylic acid (-COOH), while esters (-COOR) replace this group in the analogs.

- Stability: Esters may act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid form.

- Synthetic Utility : Esters are common intermediates in medicinal chemistry to modulate reactivity during synthesis .

Table 1: Comparison of Ester Derivatives

Benzazepine Derivatives

Key Compound :

Structural Differences :

- Core Structure : Benzazepine (7-membered ring with one nitrogen) vs. benzoxazepine (7-membered ring with oxygen and nitrogen).

- Substituents : Chlorine at position 8 and methyl at position 1 in the benzazepine analog.

Functional Implications :

- Electron Effects : Chlorine’s electronegativity may alter electronic distribution, affecting receptor binding.

- Steric Effects : The methyl group could hinder interactions with biological targets compared to the unsubstituted benzoxazepine.

Table 2: Comparison with Benzazepine Analogs

Tricyclic and Bicyclic Analogous Scaffolds

Structural Contrast :

- Desmethylclozapine features a tricyclic dibenzodiazepine core, whereas the target compound is bicyclic.

- Biological Relevance: Tricyclic compounds like desmethylclozapine are known for CNS activity (e.g., antipsychotic effects), suggesting the benzoxazepine scaffold may have divergent therapeutic applications .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C10H12ClNO3

- Molecular Weight : 229.66 g/mol

- CAS Number : 2138332-97-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties and effects on neurotransmitter systems. The following sections detail specific activities and findings from case studies.

Anticancer Activity

One of the most significant areas of research involves the anticancer properties of related benzoxazepine derivatives. A study focused on the antiproliferative effects of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines revealed promising results against the MCF-7 breast cancer cell line. The compound (RS)-6-chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine demonstrated an IC50 value of 0.67 µM, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Benzoxazepine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| (RS)-6-Chloro-9-[...]-9H-purine | MCF-7 | 0.67 ± 0.18 |

| (1,2,3,5-Tetrahydro-4,1-benzoxazepine) | Various | Variable |

Neurotransmitter Modulation

Another aspect of the biological activity of benzoxazepines is their interaction with neurotransmitter systems. Compounds in this class have been studied for their potential effects on serotonin and dopamine receptors. Research indicates that certain derivatives may enhance serotonin receptor activity, which could have implications for treating mood disorders .

Safety and Toxicity

The safety profile of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives is crucial for their therapeutic application. Hazard statements associated with the hydrochloride form include warnings about potential eye irritation and respiratory issues upon exposure .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Study on Anticancer Activity : A series of benzoxazepine derivatives were synthesized and tested for their anticancer properties. The study highlighted the structure-activity relationship (SAR) that influenced their efficacy against various cancer cell lines .

- Neuropharmacological Effects : Research indicated that certain benzoxazepines could modulate neurotransmitter levels in animal models, suggesting potential applications in neurodegenerative diseases .

- Toxicological Assessments : Studies evaluating the toxicity of these compounds reported varying degrees of cytotoxicity across different cell lines but emphasized the need for further investigation into their safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving benzoxazepine precursors. A validated approach involves coupling titanium tetrachloride with amine complexes under anhydrous conditions to form intermediates, followed by acid hydrolysis to yield the hydrochloride salt. Reaction optimization (e.g., stoichiometry, temperature) is critical to minimize by-products, as demonstrated in analogous syntheses of tricyclic lactams .

Q. Which analytical techniques are suitable for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis (>95% threshold). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for backbone assignment and mass spectrometry (MS) for molecular weight verification. Comparative retention times against pharmacopeial reference standards (e.g., EP impurity profiles) ensure specificity .

Q. What safety precautions are essential during laboratory handling?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to the compound’s potential irritancy. MedChemExpress guidelines emphasize strict adherence to institutional protocols for hygroscopic or reactive hydrochloride salts, including storage in desiccated environments and avoidance of aqueous exposure without neutralization .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer : Discrepancies in X-ray diffraction patterns (e.g., bond angles in the benzoxazepine ring) may arise from protonation states or counterion interactions. Pair single-crystal X-ray analysis with density functional theory (DFT) calculations to model electronic environments. Cross-validate findings with solid-state NMR to confirm hydrogen bonding networks and lattice stability .

Q. What strategies optimize reaction yields while minimizing by-product formation?

- Methodological Answer : Kinetic studies of intermediates (e.g., lactam ring closure) can identify rate-limiting steps. For example, substituting titanium tetrachloride with milder Lewis acids (e.g., ZnCl₂) may reduce side reactions like amidine formation. Monitor reaction progress via in-situ IR spectroscopy to adjust reagent addition rates and temperatures dynamically .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Variability in cell-based assays (e.g., IC₅₀ values) may stem from differences in salt dissociation rates or solvent systems. Standardize buffer conditions (pH 7.4, isotonic saline) and pre-equilibrate the compound for 24 hours to ensure consistent ionization. Validate bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Q. What computational methods predict solubility and stability under physiological conditions?

- Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to estimate logP and pKa values. Validate predictions with experimental solubility tests in phosphate-buffered saline (PBS) and accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC-MS to track degradation products like decarboxylated derivatives .

Data Contradiction Analysis

Q. How to reconcile conflicting purity assessments between HPLC and elemental analysis?

- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. Conduct Karl Fischer titration to quantify water content and thermogravimetric analysis (TGA) to detect volatiles. Recalculate elemental composition (C, H, N) after correcting for moisture, and cross-check with inductively coupled plasma mass spectrometry (ICP-MS) for chloride ion consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.